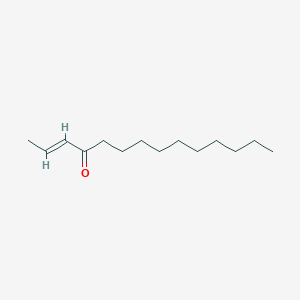
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide, also known as TBE-31, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. The inhibition of NMT has been shown to have anti-cancer, anti-viral, and anti-inflammatory effects.
作用機序
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide targets the enzyme NMT, which is involved in the post-translational modification of proteins. NMT adds a myristoyl group to the N-terminus of proteins, which is important for their stability and function. Inhibition of NMT by 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide leads to the destabilization and degradation of several proteins, including those involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits cell growth and induces apoptosis, or programmed cell death. It also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer.
In viral infections, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide inhibits viral replication by destabilizing viral proteins and preventing their assembly and release. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its specificity for NMT, which makes it a useful tool for studying the role of NMT in various diseases. It also has a relatively low toxicity compared to other inhibitors, which makes it a safer option for in vitro and in vivo experiments.
One limitation of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is its solubility in water, which can make it difficult to administer in some experiments. It also has limited bioavailability, which may limit its effectiveness in some therapeutic applications.
将来の方向性
There are several future directions for research on 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer and viral infections. It may also be useful for the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Another future direction is the development of more potent and selective inhibitors of NMT. This may lead to the development of more effective therapies for various diseases.
In conclusion, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide is a promising compound with potential therapeutic applications in cancer, viral infections, and inflammatory diseases. Its specificity for NMT and low toxicity make it a useful tool for scientific research, and further studies may lead to the development of new therapies for various diseases.
合成法
The synthesis of 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide involves several steps, starting with the reaction of tert-butylbenzene with sodium hydride to form the corresponding sodium salt. This is then reacted with ethyl chloroformate to form the tert-butylbenzyl carbamate. The carbamate is then reacted with hydroxylamine hydrochloride to form 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide.
科学的研究の応用
2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy drugs.
In viral research, 2-(4-Tert-butylphenyl)-N'-hydroxyethanimidamide has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and respiratory syncytial virus. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
158872-88-9 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
InChIキー |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
同義語 |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
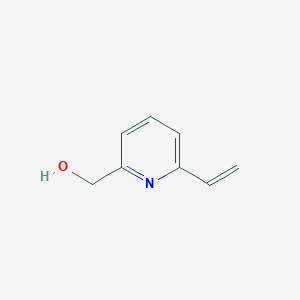
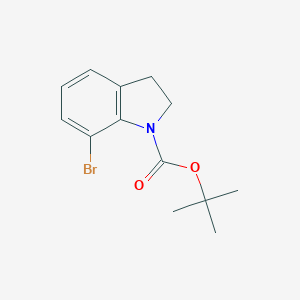

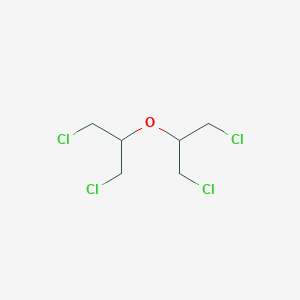
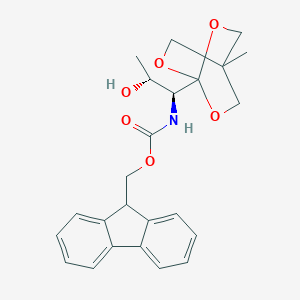

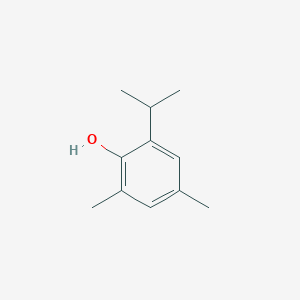
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
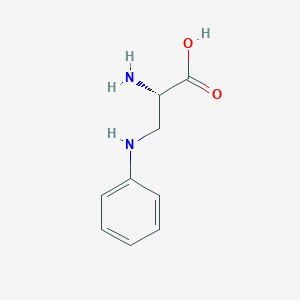

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)
